molecular formula C8H6F2N2O3 B056115 N-(2,4-difluoro-5-nitrophenyl)acetamide CAS No. 118266-02-7

N-(2,4-difluoro-5-nitrophenyl)acetamide

Cat. No.: B056115
CAS No.: 118266-02-7
M. Wt: 216.14 g/mol
InChI Key: ROTRYCVIIHNNIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-5-nitrophenyl)acetamide typically involves the reaction of 2,4-difluoro-5-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The mixture is stirred overnight at room temperature, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Major Products Formed

    Reduction: The major product is N-(2,4-difluoro-5-aminophenyl)acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-5-nitrophenyl)acetamide largely depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The presence of the nitro group and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluoro-5-nitrophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both fluorine atoms and a nitro group provides distinct electronic properties that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

N-(2,4-difluoro-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c1-4(13)11-7-3-8(12(14)15)6(10)2-5(7)9/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTRYCVIIHNNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381462
Record name N-(2,4-difluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118266-02-7
Record name N-(2,4-difluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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